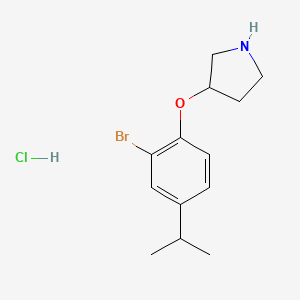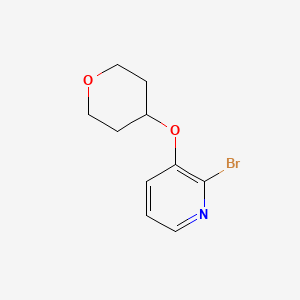
Fmoc-N-Me-L-Met-OH
Übersicht
Beschreibung
Fmoc-N-Me-L-Met-OH, also known as N-Fmoc-Methionine, is an amino acid derivative commonly used in organic synthesis. It is a versatile building block for peptide synthesis, and has been used in a variety of applications, including drug discovery and development, bioconjugation, and enzyme engineering. This compound is a highly hydrophobic molecule that is easily incorporated into peptide chains. It is also a common starting material for a variety of other organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Materials
Fmoc-decorated self-assembling building blocks, similar in function to Fmoc-N-Me-L-Met-OH, are utilized in the development of biomedical materials. These nanoassemblies have shown significant potential in antibacterial and anti-inflammatory applications. For instance, Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies have been integrated into resin-based composites, displaying impressive antibacterial capabilities without affecting mammalian cell lines. This integration maintains the mechanical and optical properties of the materials while offering antibacterial activity at low dosages, making them suitable for various biomedical applications (Schnaider et al., 2019).
Solid-Phase Syntheses of β-Peptides
Fmoc-protected β2-homoamino acids, which include derivatives like this compound, are crucial for solid-phase syntheses of β-peptides. These compounds are synthesized through a diastereoselective process and are suitable for large-scale preparation. This methodology is instrumental in advancing the field of peptide synthesis, particularly in the context of β-peptides, which have distinct biological properties and potential therapeutic applications (Šebesta & Seebach, 2003).
Supramolecular Hydrogels in Biomedicine
Supramolecular hydrogels based on Fmoc-functionalized amino acids, akin to this compound, are gaining attention in the biomedical field. These hydrogels are biocompatible and biodegradable, making them suitable for various applications, including antimicrobial activities. The structure and functional incorporation of these hydrogels, particularly those involving colloidal and ionic silver mixtures, are key areas of research, highlighting their potential in antimicrobial applications (Croitoriu et al., 2021).
Hydrogel Formation and Stabilization
The formation of hydrogels from N-terminally Fmoc-protected amino acids, such as Fmoc-Phe-OH, demonstrates their utility in stabilizing fluorescent silver nanoclusters. These hydrogels offer a conducive environment for the reduction of silver ions and the formation of stable, fluorescent silver nanoclusters, showcasing their potential in the field of nanotechnology and material science (Roy & Banerjee, 2011).
Wirkmechanismus
Target of Action
Fmoc-N-Me-L-Met-OH, also known as N-Methyl methionine, is primarily used in the field of organic synthesis . Its primary targets are amino acids and other molecules, where it establishes covalent bonds .
Mode of Action
This compound interacts with its targets through the formation of covalent bonds . The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base .
Biochemical Pathways
This compound plays a significant role in promoting the morphology and crystal structure of perovskite films . The surface trap states of perovskite films are reduced by the interaction of this compound functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport .
Result of Action
The interaction of this compound functional groups with the uncoordinated metal cation of perovskite results in the reduction of surface trap states of perovskite films . This leads to the inhibition of charge recombination and enhanced charge transport . As a result, the efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in an air atmosphere at 30% humidity for 220 hours .
Biochemische Analyse
Biochemical Properties
Fmoc-N-Me-L-Met-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used as a building block in Fmoc solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and protecting groups to form peptide bonds . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The interactions are primarily covalent, facilitating the incorporation of N-methylated methionine residues into peptide chains.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in peptide synthesis suggests that it may influence cell function by altering the structure and function of synthesized peptides. These peptides can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound may interact with cell surface receptors, enzymes, and other proteins, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable covalent bonds with amino acids and other molecules. The Fmoc group provides hydrophobicity and aromaticity, promoting the association of building blocks . During peptide synthesis, the Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient incorporation of N-methylated methionine residues into peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in peptide synthesis. The Fmoc group is stable under mild conditions but is rapidly removed by base, such as piperidine . Over time, the compound may degrade if exposed to harsh conditions, affecting its ability to participate in peptide synthesis. Long-term effects on cellular function have not been extensively studied, but the stability of the Fmoc group ensures its utility in controlled laboratory environments .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, varying dosages can lead to different outcomes. At optimal dosages, this compound is expected to facilitate efficient peptide synthesis without adverse effects. High doses may lead to toxicity or adverse reactions, although specific studies on this compound are lacking .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the incorporation of N-methylated methionine residues into peptides . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, although detailed studies on its metabolic pathways are limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature and ability to form covalent bonds. It is likely transported via specific transporters or binding proteins that recognize its structure . The localization and accumulation of this compound within cells may affect its activity and function, particularly in the context of peptide synthesis.
Subcellular Localization
Its role in peptide synthesis suggests that it may be localized to compartments involved in protein synthesis, such as the endoplasmic reticulum or Golgi apparatus . Targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its activity and function.
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUJXKMEJUAOI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720968 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84000-12-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)

![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)

![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)

![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)
![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)
